molecular formula C12H7N4O12P B1245802 Bis(2,4-dinitrophenyl) phosphate

Bis(2,4-dinitrophenyl) phosphate

Cat. No.: B1245802
M. Wt: 430.18 g/mol
InChI Key: QUTUMPWTNFFUNH-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H7N4O12P and its molecular weight is 430.18 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Reaction with Hydroxylamine

BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:

  • Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .

  • Intermediate Pathways :

    • O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .

    • Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .

    • Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .

Kinetic Behavior :

  • kₒbₛ increases modestly above pH 10, becoming biphasic.

  • Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .

Reaction with Hydrazine

Hydrazine (NH₂NH₂) reacts via dual mechanisms:

  • Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .

  • Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .

    • 31P NMR Data : ~58% of the reaction at pD 10 occurs via N-phosphorylation .

Reactivity with Hydroxamates

Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:

  • Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .

  • Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .

Hydrolysis Catalyzed by Dinuclear Fe(III) Complex

BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:

  • Stoichiometry : 1 mol BDNPP → 1 mol DNP + 1 mol DNPP .

  • Kinetics : First-order in both BDNPP and catalyst .

  • Mechanism :

    • pH Dependence : Active species is Fe₂(OH)(OH₂) .

    • Isotope Effect : Inverse solvent isotope effect (0.44) suggests pre-equilibrium proton transfer .

Mechanistic Insights

  • Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .

  • Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .

These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of BNPP to ensure high purity for kinetic studies?

BNPP synthesis typically involves phosphorylation of 2,4-dinitrophenol derivatives. To achieve high purity, chromatographic purification (e.g., silica gel chromatography) is recommended, followed by recrystallization using non-polar solvents like hexane. Purity validation via NMR (¹H/³¹P) and mass spectrometry is critical. Recent studies highlight the use of lanthanum-based catalysts to improve reaction efficiency, reducing side-product formation .

Q. What experimental conditions influence the stability of BNPP in aqueous solutions?

BNPP degradation is pH- and temperature-dependent. Hydrolysis accelerates under alkaline conditions (pH > 9) and elevated temperatures (>40°C). For short-term stability, store solutions in buffered systems (pH 4–6) at 4°C. Kinetic studies show a half-life of ~24 hours in neutral aqueous acetonitrile (50% v/v) at 25°C . Avoid prolonged exposure to light, as nitro groups may undergo photoreduction.

Q. What analytical methods are most reliable for quantifying BNPP and its hydrolysis products?

UV-Vis spectroscopy (λ = 400–420 nm) tracks 2,4-dinitrophenolate release during hydrolysis. For precise quantification, HPLC with a C18 column and acetonitrile/water gradient elution (retention time ~8–10 minutes) is recommended. Enzymatic assays using 2,4-dinitrophenyl hydrazine derivatives in phosphate buffer systems (e.g., Randox kits) provide complementary data .

Advanced Research Questions

Q. How do Brønsted relationships inform the mechanistic pathways of BNPP hydrolysis in metalloenzyme models?

Brønsted analysis of BNPP reactions with α-nucleophiles (e.g., hydroxylamines) reveals a biphasic mechanism: a pre-equilibrium proton transfer followed by nucleophilic attack. For Cu(II)-bpa complexes, β values of 0.3–0.5 suggest concerted general base catalysis. Contrast this with non-α nucleophiles (e.g., hydroxide), where β > 0.7 indicates rate-limiting P–O bond cleavage .

Q. What catalytic strategies enhance BNPP hydrolysis efficiency in bioinorganic systems?

Lanthanum(III) complexes with tailored ligands (e.g., H2L2) achieve rate accelerations of 10⁴–10⁵-fold via Lewis acid activation of the phosphate group and stabilization of the transition state. Kinetic isotope effects (KIE > 1.2) confirm metal-hydroxide nucleophilic pathways. Compare with Zn(II) systems, which rely on electrostatic stabilization but show lower turnover .

Q. How can researchers resolve contradictions in reported kinetic data for BNPP hydrolysis across different solvent systems?

Discrepancies arise from solvent polarity effects on transition-state stabilization. In acetonitrile/water mixtures, dielectric constant (ε) modulates nucleophile accessibility. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. For example, 30% acetonitrile (ε = 65) reduces water activity, slowing hydrolysis by ~40% compared to pure aqueous systems .

Q. What computational models best predict BNPP reactivity in enzyme-mimetic environments?

DFT studies (B3LYP/6-31G*) reveal that transition-state geometries for BNPP hydrolysis involve partial charge development on the phosphate oxygen. Molecular dynamics simulations highlight the role of second-sphere hydrogen bonding in metallocomplexes (e.g., Cu(II)-bpa), which lower activation energy by 15–20 kcal/mol .

Q. Safety and Best Practices

Q. What safety protocols are critical for handling BNPP in laboratory settings?

BNPP is a skin irritant and potential mutagen. Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of nitro-group degradation products. Waste must be neutralized with 10% NaOH and disposed via licensed hazardous waste contractors. Refer to TCI America’s guidelines for storage (2–8°C, inert atmosphere) .

Q. How should researchers mitigate interference from BNPP degradation products in kinetic assays?

Pre-incubate BNPP solutions at experimental conditions (pH, temperature) for 1 hour to allow stabilization. Use blank corrections for 2,4-dinitrophenolate absorption. For long-term assays (<24 hours), add sodium azide (0.02% w/v) to inhibit microbial activity .

Properties

Molecular Formula

C12H7N4O12P

Molecular Weight

430.18 g/mol

IUPAC Name

bis(2,4-dinitrophenyl) hydrogen phosphate

InChI

InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26)

InChI Key

QUTUMPWTNFFUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

bis(2,4-dinitrophenyl) phosphate

Origin of Product

United States

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